molecular formula C15H26O2 B13399597 3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate

3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate

Cat. No.: B13399597
M. Wt: 238.37 g/mol
InChI Key: SOUKTGNMIRUIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate is an organic compound with the molecular formula C15H26O2. It is a type of ester formed from the reaction between an alcohol and a carboxylic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ol (geraniol) with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and leading to antimicrobial effects. It can also inhibit the growth of certain fungi by disrupting their cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-2,6-dienyl 3-methylbutanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant fragrance and potential biological activities make it valuable in various applications .

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKTGNMIRUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861729
Record name 3,7-Dimethylocta-2,6-dien-1-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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